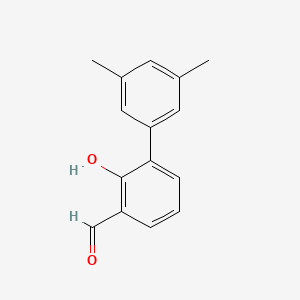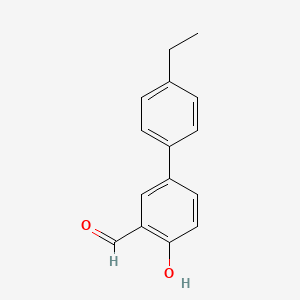
6-(3,5-Dimethylphenyl)-2-formylphenol, 95%
Overview
Description
6-(3,5-Dimethylphenyl)-2-formylphenol, 95% (6-DMF) is a phenolic compound with a wide variety of uses in scientific research. It is a colourless organic compound with a molecular formula of C9H10O2 and a molecular weight of 154.17 g/mol. 6-DMF is a derivative of the phenol group, with a methyl group on the 3 and 5 positions of the aromatic ring and a formyl group attached to the 2 position. It is a volatile compound with a boiling point of 127°C and a melting point of -15°C. 6-DMF is also known as 3,5-xylenol, 2-hydroxy-3,5-xylene, and 2-formyl-3,5-xylene.
Scientific Research Applications
6-DMF is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines. 6-DMF is also used to study the effects of inhibitors on the enzyme. It is also used as a substrate for the enzyme laccase, which is involved in the degradation of lignin. 6-DMF is also used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments.
Mechanism of Action
6-DMF is an inhibitor of several enzymes, including xanthine oxidase and laccase. It acts as an inhibitor by competing with the substrate for the active site of the enzyme, thus preventing the substrate from binding and being converted into its product. In addition, 6-DMF can also act as an allosteric inhibitor, meaning that it binds to a site other than the active site of the enzyme and alters the enzyme’s conformation so that it can no longer bind to its substrate.
Biochemical and Physiological Effects
6-DMF has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria, including E. coli, S. aureus, and P. aeruginosa. 6-DMF has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, 6-DMF has been found to inhibit the activity of the enzyme laccase, which is involved in the degradation of lignin.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-DMF in laboratory experiments is that it is a relatively inexpensive compound that is easily synthesized and readily available. Additionally, 6-DMF is a volatile compound, which makes it easy to handle and store. However, there are some limitations to using 6-DMF in laboratory experiments. For example, it is a relatively weak inhibitor of enzymes, so it may not be suitable for certain types of experiments. In addition, 6-DMF is a volatile compound, so it may be difficult to handle in certain types of experiments.
Future Directions
There are a number of potential future directions for research involving 6-DMF. One area of research is to investigate the potential use of 6-DMF as an antibacterial agent. Additionally, further research is needed to explore the potential use of 6-DMF as an inhibitor of enzymes involved in the metabolism of purines and lignin. Additionally, research is needed to further explore the biochemical and physiological effects of 6-DMF. Finally, further research is needed to explore the potential use of 6-DMF in drug development.
Synthesis Methods
6-DMF can be synthesized in a two-step process from 3,5-xylene. First, 3,5-xylene is reacted with formic acid in the presence of sulfuric acid to produce 3,5-dimethyl-2-formylphenol. This is then oxidized with hydrogen peroxide and a catalyst to yield 6-DMF.
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(9-16)15(14)17/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZESCINJPKXOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685069 | |
| Record name | 2-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261890-18-9 | |
| Record name | 2-Hydroxy-3′,5′-dimethyl[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















